![molecular formula C47H57N7O11 B049730 (2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide CAS No. 139601-96-0](/img/structure/B49730.png)

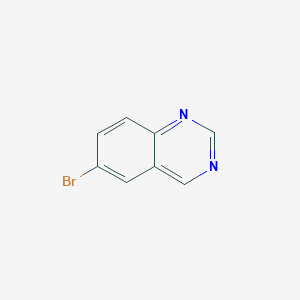

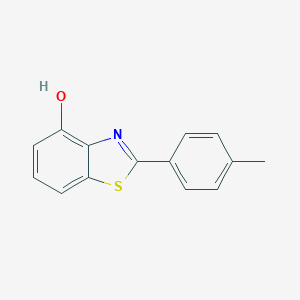

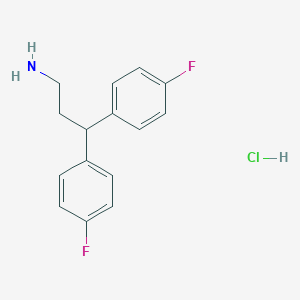

(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide

Vue d'ensemble

Description

The compound belongs to a class of complex organic compounds characterized by intricate molecular structures and potentially interesting chemical and physical properties. Compounds of similar complexity are often studied in medicinal chemistry and organic synthesis for their unique interactions and behaviors.

Synthesis Analysis

Synthesis of such complex molecules typically involves multi-step processes, often starting from simpler organic compounds. For example, the synthesis of similar compounds has been studied using reactions like the aza-Wittig reaction, cycloadditions, and ring transformations, as explored in various studies (Okawa et al., 1997; Back & Nakajima, 2000)(Okawa et al., 1997)(Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure of such compounds is typically complex, featuring multiple rings and functional groups. X-ray crystallography is often employed to determine the precise structure of similar molecules (Bremner et al., 1988)(Bremner et al., 1988).

Chemical Reactions and Properties

Compounds with similar structures may exhibit diverse chemical reactivities, such as cyclization reactions and nucleophilic additions (Sokolov & Aksinenko, 2010)(Sokolov & Aksinenko, 2010). These reactions are crucial for further functionalization and derivatization of the molecule.

Applications De Recherche Scientifique

1. Pharmacological Research

- The compound (2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide is used in pharmacological research, particularly in studying opioid receptors. A related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), is a κ-opioid receptor antagonist, showing potential in treating depression and addiction disorders (Grimwood et al., 2011).

2. Synthesis of Novel Organic Compounds

- The complex molecular structure of this compound opens avenues for synthesizing novel organic compounds. One example is the synthesis of methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, a novel 2H-azirin-3-amine, which represents an innovative approach in organic synthesis and chemical engineering (Breitenmoser et al., 2001).

3. Antimicrobial Research

- Complex organic compounds like the one are also studied for their antimicrobial properties. For instance, substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have been assessed for their bactericidal activity against MRSA, showing potential as new bactericidal agents (Zadrazilova et al., 2015).

4. Developing New Amino Acids

- The complex molecular structure of such compounds also aids in the synthesis of unusual amino acids, contributing to advances in biochemistry and pharmaceuticals. An example is the synthesis of unusual amino acids like (2S,3R,4R,6E)-2-acetylamino-3-hydroxy-4-methyl-6-octenoic acid, which can be used in various biochemical applications (Kirihata et al., 1995).

5. Diabetes Treatment Research

- Research in diabetes treatment has also benefited from these complex compounds. For example, (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide is a potent DPP-4 inhibitor, showing promise as a treatment for type 2 diabetes (Edmondson et al., 2006).

Propriétés

Numéro CAS |

139601-96-0 |

|---|---|

Nom du produit |

(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide |

Formule moléculaire |

C47H57N7O11 |

Poids moléculaire |

896 g/mol |

Nom IUPAC |

(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide |

InChI |

InChI=1S/C47H57N7O11/c1-29-26-47(54(27-29)44(62)31(3)49-42(60)30(2)48-4)41(59)35-19-16-24-53(35)45(63)34(28-65-46(47)64)51-43(61)33(25-32-17-12-11-13-18-32)50-38(57)20-14-9-7-5-6-8-10-15-21-39(58)52-40-36(55)22-23-37(40)56/h5-15,17-18,20-21,29-31,33-35,48,55H,16,19,22-28H2,1-4H3,(H,49,60)(H,50,57)(H,51,61)(H,52,58)/b6-5+,9-7+,10-8+,20-14+,21-15+/t29-,30+,31+,33+,34+,35+,47?/m1/s1 |

Clé InChI |

ODKIYTBYJKALOK-BKZRIAMSSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2C(=O)OC[C@@H](C(=O)N3CCC[C@H]3C(=O)N([C@H](C(=O)N[C@H](C(=O)N2C1)C)C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC5=C(CCC5=O)O |

SMILES |

CC1CC2(C(=O)C3CCCN3C(=O)C(COC2=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C=CC=CC=CC=CC=CC(=O)NC5=C(CCC5=O)O)N(C1)C(=O)C(C)NC(=O)C(C)NC |

SMILES canonique |

CC1CC2(C(=O)C3CCCN3C(=O)C(COC2=O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C=CC=CC=CC=CC=CC(=O)NC5=C(CCC5=O)O)N(C1)C(=O)C(C)NC(=O)C(C)NC |

Apparence |

Yellow solid |

Synonymes |

(4R)-N-[(2E,4E,6E,8E,10E)-12-[(2-Hydroxy-5-oxo-1-cyclopenten-1-yl)amino]-1,12-dioxo-2,4,6,8,10-dodecapentaenyl]-L-phenylalanyl-L-seryl-L-prolyl-N-methyl-L-alanyl-L-alanyl-4-methyl-L-proline (6→2)-lactone; _x000B_1H,5H,16H-Dipyrrolo[2,1-c:2’,1’-l][1,4,7,10,1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)

![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)